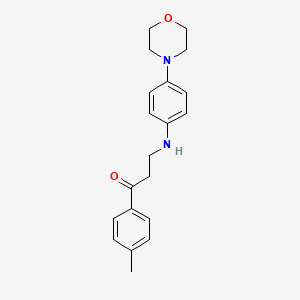
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone is a synthetic organic compound Its structure includes a 4-methylphenyl group, a morpholinoanilino group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone typically involves multi-step organic reactions. One possible route could be:
Formation of 4-methylphenylpropanone: This can be achieved through Friedel-Crafts acylation of toluene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amination: The 4-methylphenylpropanone can then be reacted with 4-morpholinoaniline under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone may have several scientific research applications:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
1-(4-Methylphenyl)-3-(4-piperidinoanilino)-1-propanone: Similar structure but with a piperidine ring instead of a morpholine ring.
1-(4-Methylphenyl)-3-(4-pyrrolidinoanilino)-1-propanone: Similar structure but with a pyrrolidine ring.
Uniqueness
1-(4-Methylphenyl)-3-(4-morpholinoanilino)-1-propanone is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different heterocyclic rings.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(4-morpholin-4-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)20(23)10-11-21-18-6-8-19(9-7-18)22-12-14-24-15-13-22/h2-9,21H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVBMSBAZRNKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763126-07-4 |
Source


|
| Record name | 1-(4-METHYLPHENYL)-3-(4-(4-MORPHOLINYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-chloro-4-{[(2,5-difluorophenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2657810.png)
![7-(2-chlorophenyl)-4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepane](/img/structure/B2657811.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2657813.png)

![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)
![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)



![methyl 3-({2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2657826.png)
![4-[1-(2-Cyclopropylpyridine-4-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2657829.png)
